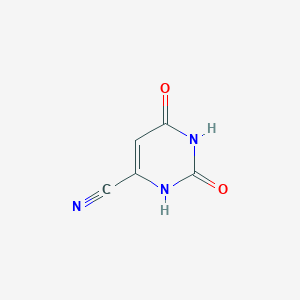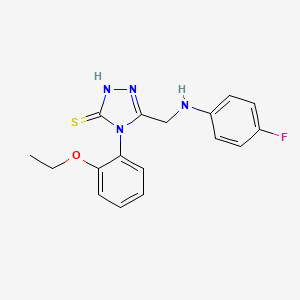
4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxyphenyl and fluorophenyl groups, which may contribute to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine, ethyl orthoformate, and various halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and improve overall efficiency.
化学反応の分析
Types of Reactions
4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: The ethoxyphenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles. These derivatives may exhibit different chemical and biological properties, making them valuable for further research and development.
科学的研究の応用
4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl and fluorophenyl groups may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxyphenyl)-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Propoxyphenyl)-5-(((4-bromophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Butoxyphenyl)-5-(((4-iodophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2-Ethoxyphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the ethoxy and fluorophenyl groups. These groups may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for further research and development.
特性
分子式 |
C17H17FN4OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
4-(2-ethoxyphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17FN4OS/c1-2-23-15-6-4-3-5-14(15)22-16(20-21-17(22)24)11-19-13-9-7-12(18)8-10-13/h3-10,19H,2,11H2,1H3,(H,21,24) |
InChIキー |
XLMSAZMZNHXLGR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)
![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
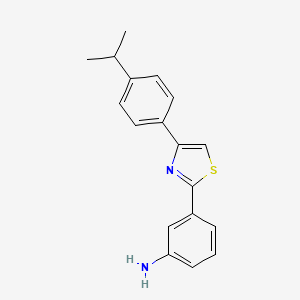
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

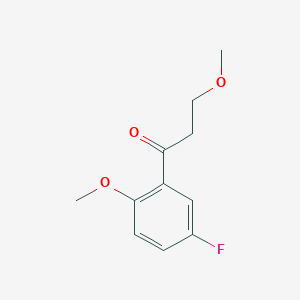
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)

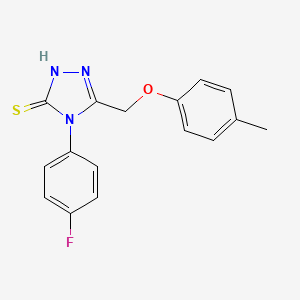
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
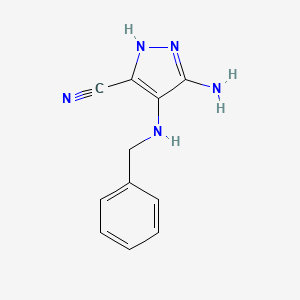
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
